LogP (Octanol–Water Partition Coefficient) Across the 2-Alkylsuccinic Acid Homologous Series
2-Heptylbutanedioic acid exhibits a calculated logP of 2.52, placing it intermediate between the hexyl (logP 2.13) and octyl (logP 3.48) homologs . This represents an incremental logP increase of ~0.39 per methylene unit, consistent with the well-established Hansch π-contribution for aliphatic carbons. The logP value differs markedly from the unsubstituted parent succinic acid (logP −0.59) and from the linear isomer undecanedioic acid (logP 2.41–2.71 depending on the calculation method) [1]. The branched architecture of 2-heptylbutanedioic acid yields a logP that is comparable to but distinguishable from the linear isomer, which has implications for micelle packing and interfacial behavior [2].
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.52 (Chemsrc) |
| Comparator Or Baseline | 2-Hexylsuccinic acid: logP = 2.13 (Chemsrc); 2-Octylsuccinic acid: logP = 3.48 (ChemSpider ACD/Labs); Succinic acid (unsubstituted): logP = −0.59 (ChemSpider); Undecanedioic acid (linear isomer, same MW): logP = 2.41–2.71 (FoodB/ALOGPS, ChemAxon, Chembase) |
| Quantified Difference | ΔlogP (heptyl – hexyl) = +0.39; ΔlogP (octyl – heptyl) = +0.96; ΔlogP (heptyl – succinic acid) = +3.11 |
| Conditions | Predicted/calculated values from ACD/Labs Percepta, ALOGPS, and ChemAxon algorithms |
Why This Matters
LogP is the single most predictive parameter for surfactant CMC, emulsification efficiency, and bioavailability in formulated products; the heptyl homolog occupies a distinct hydrophobicity niche that cannot be replicated by the hexyl or octyl variants without reformulation.
- [1] FoodB (FooDB). Undecanedioic Acid (FDB022300) — logP 2.41 (ALOGPS), 2.71 (ChemAxon). Accessed May 2026. View Source
- [2] Surfactant Compounds. US Patent US8097564. 2012. 'Generally, the longer the alk(en)yl chain in the substituted succinic residue, the more hydrophobic the product.' View Source
